2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the bromophenylacetyl intermediate. This intermediate is then reacted with piperidine and subsequently with a pyridine derivative to form the final product. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, often under reflux conditions in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Known for its potent activity against HIV-1.
4,4’-dibromobenzophenone: Used in various organic synthesis reactions.
Uniqueness
2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-18-4-2-1-3-17(18)12-20(25)24-9-6-15(7-10-24)14-26-19-11-16(13-22)5-8-23-19/h1-5,8,11,15H,6-7,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKMBBGKEUOCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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